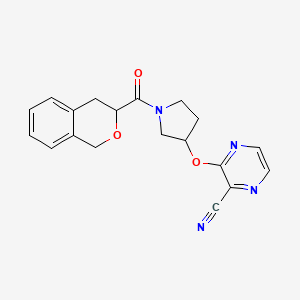
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of an indole ring and a phenylsulfonyl group suggests that this compound may have interesting biological activities, but without specific studies on this compound, it’s hard to say for sure .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a piperazine ring, an indole ring, and a phenylsulfonyl group, all of which can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the groups present in the molecule. For example, the presence of the piperazine ring suggests that the compound might be a base, and the presence of the phenylsulfonyl group suggests that it might be somewhat polar .Aplicaciones Científicas De Investigación
Lipoxygenase Inhibition
This compound has been studied for its potential as a lipoxygenase inhibitor . Lipoxygenase is an enzyme that plays a role in the metabolism of polyunsaturated fatty acids to leukotrienes, which are involved in inflammatory responses. Inhibiting this enzyme can be beneficial in treating conditions like asthma and arthritis. The compound showed inhibitory activity with a half-maximal inhibitory concentration (IC50) of 219.13 μM , comparable to nordihydroguaiaretic acid .
Xanthine Oxidase Inhibition
Another application is as a xanthine oxidase inhibitor . Xanthine oxidase is involved in the metabolic pathway that leads to the formation of uric acid. By inhibiting this enzyme, the compound could potentially be used to treat gout or kidney stones. It exhibited an IC50 of 102.34 μM , although this was less potent than allopurinol .
Antiviral Activity
Indole derivatives, which include this compound, have shown antiviral activity . They have been reported to inhibit various RNA and DNA viruses, including influenza A and Coxsackie B4 virus. This suggests potential applications in developing antiviral drugs .
Anti-HIV Activity
The compound’s framework has been utilized to create derivatives with anti-HIV activity . These derivatives have been tested against HIV-1 and HIV-2 strains, showing promise in the development of new treatments for HIV infection .
Anticancer Properties
Indole derivatives are known for their anticancer properties . They can bind with high affinity to multiple receptors, which is useful in cancer therapy. The specific mechanisms and efficacy of this compound in cancer treatment would require further investigation .
Green Chemistry Applications
The compound’s derivatives have been synthesized under catalyst-free conditions in water, which is an environmentally-friendly method. This aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances and the generation of waste .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-22-11-13-23(14-12-22)21(25)16-24-15-20(18-9-5-6-10-19(18)24)28(26,27)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISSQFRWXHCQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759396.png)
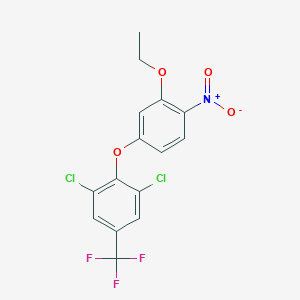

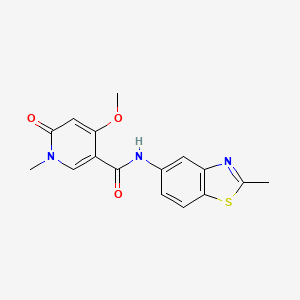
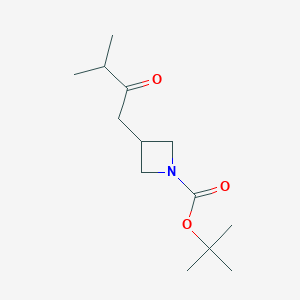

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2759407.png)
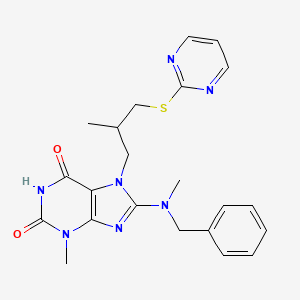
![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3,4-dichloroanilino)-4-oxobutanoic acid](/img/structure/B2759410.png)
![N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide](/img/structure/B2759411.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759416.png)
